methyl 5-(bromomethyl)furan-2-carboxylate
Overview
Description
Methyl 5-(bromomethyl)-2-furoate is a type of organic compound. It likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The bromomethyl group (-CH2Br) is a common functional group in organic chemistry, often involved in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for Methyl 5-(bromomethyl)-2-furoate are not available, similar compounds often involve reactions with brominating agents . For instance, bromomethyl methyl ether can be synthesized by treating methanol with bromine .Chemical Reactions Analysis
The bromomethyl group in Methyl 5-(bromomethyl)-2-furoate can participate in various chemical reactions. For example, bromomethyl compounds are often used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds .Scientific Research Applications
Catalytic Arylation
Methyl 5-bromo-2-furoate has been utilized as an alternative reagent for palladium-catalysed direct arylation of heteroaromatics, facilitating the synthesis of biheteroaryls in high yields (Fu, Zhao, Bruneau, & Doucet, 2012). This method allows for a broad variety of heteroaromatics to be coupled with this compound, showcasing its versatility in organic synthesis.
Synthesis of Arylated Furans
The use of methyl 5-bromo-2-furoate in the palladium-catalysed direct arylation process has been found effective for creating 5-arylfurans regioselectively, without decarboxylation, and leading to 2,5-diarylfurans (Fu & Doucet, 2011). This represents an efficient alternative to conventional methods of synthesizing mono- or poly-arylated furans.
Anodic Oxidation Studies
The anodic oxidation of methyl 5-acetyl-2-furoate, a derivative of methyl 5-(bromomethyl)-2-furoate, leads to the formation of various ring-opened diesters and lactones, providing insights into the electrochemical behavior of such compounds (Torii, Tanaka, & Okamoto, 1972).
Oxidative Esterification
Methyl 2-furoate, closely related to methyl 5-(bromomethyl)-2-furoate, has been employed in the oxidative esterification of 5-hydroxymethylfurfural (HMF) to produce corresponding esters using catalysts. This process exemplifies its potential in catalytic applications and organic synthesis (Deng et al., 2014).
Biomass Transformation
Methyl 5-(bromomethyl)-2-furoate's derivatives have been explored in biomass transformation processes, like the production of alkyl 5-benzyl-2-furoates. These compounds serve as intermediates for synthesizing fine chemicals, highlighting the compound's relevance in sustainable chemistry (Arias, Climent, Corma, & Iborra, 2016).
Safety and Hazards
While specific safety data for Methyl 5-(bromomethyl)-2-furoate is not available, similar compounds can be hazardous. For example, bromomethyl methyl ether is considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and is suspected of causing cancer .
Properties
IUPAC Name |
methyl 5-(bromomethyl)furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBQNMWZLZKDSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362580 | |
Record name | Methyl 5-(bromomethyl)-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70117-25-8 | |
Record name | Methyl 5-(bromomethyl)-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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